molecular formula C16H20Cl3NO10 B017321 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate CAS No. 86520-63-0

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate

Cat. No. B017321
CAS RN: 86520-63-0
M. Wt: 492.7 g/mol
InChI Key: IBUZGVQIKARDAF-MBJXGIAVSA-N
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Description

Synthesis Analysis

Synthesis involves the preparation of "2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate" as an intermediate for the solid-phase synthesis of β-(1→6)-linked D-galactopyranans. The compound is prepared from acetylated galactopyranosyl bromide derivatives, which are condensed with acetylated galactopyranose, followed by selective deprotection and condensation steps to yield the desired trisaccharide compound (Bhattacharjee, Zissis, & Glaudemans, 1981).

Molecular Structure Analysis

The molecular structure of related compounds, such as "1,3,4,6-Tetra-O-Acetyl-2-deoxy-2-fluoro-β-D-Galactopyranoside", has been characterized by crystallographic methods. These studies reveal details about the conformation of the sugar rings and the orientations of substituent groups, which are critical for understanding the reactivity and interaction of these molecules (Srikrishnan & An, 1988).

Chemical Reactions and Properties

The reactivity of "2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate" in glycosylation reactions is influenced by the solvent and temperature conditions. For instance, reactions performed at low temperatures in non-participating solvents like dichloromethane favor the formation of α-D-configured products. This specificity is crucial for synthesizing natural oligosaccharides with precise stereochemistry (Gola, Tilve, & Gallo-Rodriguez, 2011).

Physical Properties Analysis

The compound and its derivatives often crystallize in specific configurations, allowing for detailed structural analysis through X-ray diffraction. These analyses provide insights into the stereochemistry and molecular conformations, which are essential for designing glycosylation strategies (Cui, Xu, Mao, & Yu, 2012).

Chemical Properties Analysis

"2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate" exhibits properties that make it an excellent glycosyl donor for synthesizing complex carbohydrates. Its reactivity allows for the selective formation of glycosidic bonds, contributing to the synthesis of diverse oligosaccharides and glycoconjugates essential in biological systems and for therapeutic applications (Zhang, Fu, & Ning, 2005).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure). The target organs include the Respiratory system .

Future Directions

Results show that high affinity and selectivity for a single galectin can be achieved by targeting unique subsites, which holds promise for further development of small and selective galctin inhibitors .

properties

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11+,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUZGVQIKARDAF-MBJXGIAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl3NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454862
Record name 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-alpha-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate

CAS RN

86520-63-0
Record name 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-alpha-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JALM van Dorst, CJ van Heusden, AF Voskamp… - Carbohydrate …, 1996 - Elsevier
Five trisaccharide derivatives designed for detailed exploration of the acceptor specificity of glycosyltransferases involved in termination of N-acetyllactosamine-type structures have …
Number of citations: 12 www.sciencedirect.com
JFG Vliegenthart, J van Dorst… - Carbohydrate …, 1996 - dspace.library.uu.nl
64 JALM van Dorst et al./Carbohydrate Research 291 (1996) 63-83 cosyl donors in the syntheses of 1 and 5. The modified galactosyl derivatives required subtle anomeric activation. …
Number of citations: 2 dspace.library.uu.nl
AMP van Steijn, JP Kamerling, JFG Vliegenthart - Carbohydrate research, 1992 - Elsevier
The synthesis is reported of methyl 3-O-(4-O-β-d-galactopyranosyl-α-d-glucopyranosyl)α-l-rhamnopyranoside (1), methyl-2-O-α-d-glucopyranosyl-4-O-β-d-glucopyranosyl-β-d-…
Number of citations: 42 www.sciencedirect.com
JJ Krepinsky, DM Whitfield, SP Douglas… - Methods in …, 1994 - Elsevier
Publisher Summary The evaluation of biological activity requires absolutely pure compounds in relatively large quantities. Because glycosylation of carbohydrate primary hydroxyls …
Number of citations: 3 www.sciencedirect.com
E Tanahashi, K Murase, M Shibuya… - Journal of …, 1997 - Taylor & Francis
A systematic synthesis of sulfatide (I) and novel sulfatide analogs (II-VI) carrying 2-(tetradecyl)hexadecyl group as a ceramide substitute is described. The 3-O-, 4-O- and 3,4-di-O-…
Number of citations: 20 www.tandfonline.com
Z Gan, S Cao, Q Wu, R Roy - 1999 - Taylor & Francis
An efficient methodology for regiospecific glycosylation was developed by using 6-O-tert-butyldiphenylsilyl N-acetylglucosamine derivatives 3 and 5 which bear two free hydroxyl groups …
Number of citations: 44 www.tandfonline.com
SP Douglas, DM Whitfield… - Journal of the American …, 1995 - ACS Publications
The emerging understanding of the critical role of oligosaccharides in biological processes and the promise of therapeutics based on oligosaccharides create an urgent need for an …
Number of citations: 177 pubs.acs.org

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